molecular formula C9H9F3N2 B14908944 N-Allyl-2-(Drifluoromethyl)pyridin-4-amine

N-Allyl-2-(Drifluoromethyl)pyridin-4-amine

Cat. No.: B14908944
M. Wt: 202.18 g/mol
InChI Key: LKABCRSDRPCFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-(Drifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C9H9F3N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both an allyl group and a difluoromethyl group on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of N-Allyl-2-(Drifluoromethyl)pyridin-4-amine may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction conditions such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-(Drifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The allyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Allyl-2-(Drifluoromethyl)pyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allyl-2-(Drifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the allyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-2-(Drifluoromethyl)pyridin-4-amine is unique due to the presence of both an allyl and a difluoromethyl group on the pyridine ring

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

N-prop-2-enyl-2-(trifluoromethyl)pyridin-4-amine

InChI

InChI=1S/C9H9F3N2/c1-2-4-13-7-3-5-14-8(6-7)9(10,11)12/h2-3,5-6H,1,4H2,(H,13,14)

InChI Key

LKABCRSDRPCFFP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.